molecular formula C8H14Cl2N2O B12865254 2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride

2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride

Cat. No.: B12865254
M. Wt: 225.11 g/mol
InChI Key: NKSUXGHHIUWRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its white to yellow solid form and is typically stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride involves several steps. One common method includes the reaction of 6-methylpyridin-3-amine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(6-methylpyridin-3-yl)ethanol
  • 6-Methylpyridin-3-amine
  • 2-Amino-1-(pyridin-3-yl)ethanol

Uniqueness

2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to a pyridine ring. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-amino-1-(6-methylpyridin-3-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(5-10-6)8(11)4-9;;/h2-3,5,8,11H,4,9H2,1H3;2*1H

InChI Key

NKSUXGHHIUWRIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(CN)O.Cl.Cl

Origin of Product

United States

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